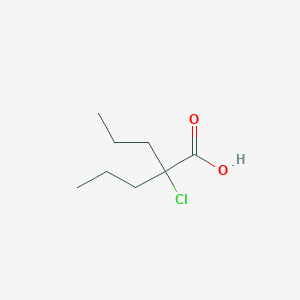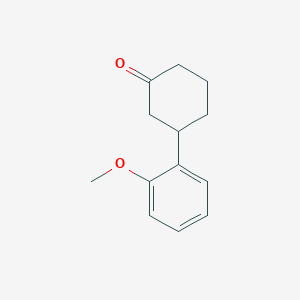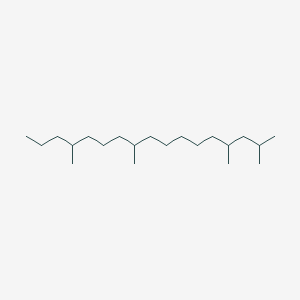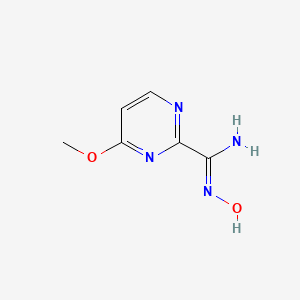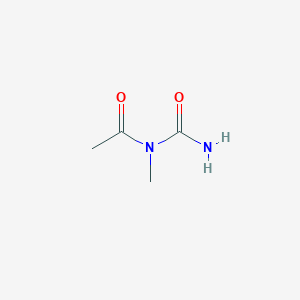
N-Carbamoyl-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Carbamoyl-N-methylacetamide is an organic compound with the molecular formula C4H8N2O2 It belongs to the class of carbamates, which are derivatives of carbamic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Carbamoyl-N-methylacetamide can be synthesized through several methods. One common approach involves the reaction of acetic acid with methylamine. The reaction typically occurs at a temperature range of 70-80°C for about 2 hours. The reaction can be represented as follows:
CH3COOH+CH3NH2→CH3CONHCH3+H2O
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of acetic acid and methylamine as raw materials. The process includes steps such as amination, water evaporation, acid evaporation, and fractionation. This method is advantageous as it minimizes corrosion to the apparatus .
Chemical Reactions Analysis
Types of Reactions
N-Carbamoyl-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-methylacetamide oxides.
Reduction: Formation of N-methylacetamide amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
N-Carbamoyl-N-methylacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme kinetics and protein interactions.
Industry: It is used in the production of polymers and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of N-Carbamoyl-N-methylacetamide involves its interaction with molecular targets such as enzymes and proteins. The compound can form hydrogen bonds and other interactions with active sites of enzymes, thereby affecting their activity. The pathways involved include the modulation of enzyme activity and protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
- N-Carbamoyl-Alanine
- N-Carbamoyl-Glycine
- N-Carbamoyl-Serine
Uniqueness
N-Carbamoyl-N-methylacetamide is unique due to its specific molecular structure, which allows it to interact with a wide range of molecular targets. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a compound of significant interest .
Properties
CAS No. |
189873-62-9 |
|---|---|
Molecular Formula |
C4H8N2O2 |
Molecular Weight |
116.12 g/mol |
IUPAC Name |
N-carbamoyl-N-methylacetamide |
InChI |
InChI=1S/C4H8N2O2/c1-3(7)6(2)4(5)8/h1-2H3,(H2,5,8) |
InChI Key |
PEFFWPIVPIMFDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



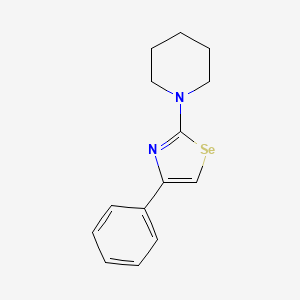


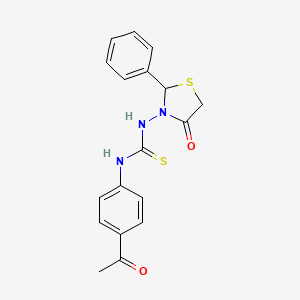
![3,9,11-Trimethoxy-5,6-dihydro-12H-benzo[a]xanthen-12-one](/img/structure/B12560321.png)
![10-Undecenamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-](/img/structure/B12560326.png)
![(5S)-5-{[4-(Benzyloxy)phenyl]methyl}morpholin-3-one](/img/structure/B12560328.png)
